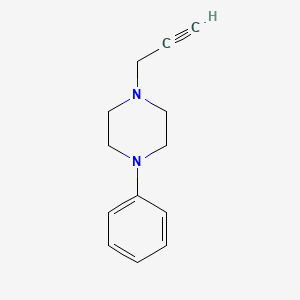

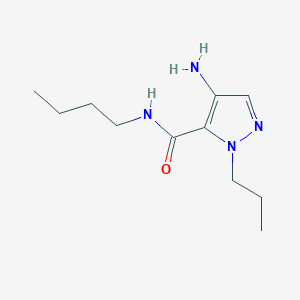

1-Phenyl-4-(prop-2-yn-1-yl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Phenyl-4-(prop-2-yn-1-yl)piperazine” is a chemical compound with the CAS Number: 52070-67-4 . It is used for scientific research and development .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-Phenyl-4-(prop-2-yn-1-yl)piperazine”, has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of “1-Phenyl-4-(prop-2-yn-1-yl)piperazine” can be analyzed using various techniques such as FTIR, 1H NMR, and 13C NMR . X-ray crystallography reveals that the crystal structure is monoclinic with a space group P2 1 /c .

Chemical Reactions Analysis

The chemical reactions involving “1-Phenyl-4-(prop-2-yn-1-yl)piperazine” include cyclization of 1,2-diamine derivatives with sulfonium salts, leading to protected piperazines . Other reactions involve the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Phenyl-4-(prop-2-yn-1-yl)piperazine” can be determined using various techniques. For instance, its molecular weight is 124.19 . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .

科学的研究の応用

Dopaminergic Activity

1-Phenyl-4-(prop-2-yn-1-yl)piperazine derivatives have been studied for their dopaminergic activity. Research has shown that certain substitutions on the piperazine structure, like 4-(3-phenyl-2-prop(en)yl), exhibit strong displacement of dopamine from its binding sites, suggesting potential applications in neuropharmacology (Zee & Hespe, 1985).

Anticancer Properties

These compounds have been investigated for anticancer properties. Studies have demonstrated their effectiveness against breast cancer cells and bone cancer cell lines. For instance, specific 1,2,4-triazine derivatives bearing piperazine amide moieties exhibited promising antiproliferative effects against breast cancer cells (Yurttaş et al., 2014), and certain heterocyclic compounds derived from piperazine showed activity against bone cancer cell lines (Lv et al., 2019).

Antidepressant-like Effects

1-Phenyl-4-(prop-2-yn-1-yl)piperazine derivatives have also been evaluated for antidepressant-like effects. Novel derivatives were synthesized and tested, showing significant reduction in immobility time in mice, indicating potential antidepressant properties (Özkay et al., 2013).

Antimicrobial Studies

These compounds have been synthesized and tested for antimicrobial activities, with some showing excellent antibacterial and antifungal activities compared to standard drugs (Rajkumar et al., 2014).

Development of Receptor Antagonists

Research has led to the design and synthesis of novel piperazine derivatives as receptor antagonists. These have shown potential applications in areas like serotonin receptor targeting and adenosine receptor antagonism, relevant for various neurological and cardiovascular conditions (Borrmann et al., 2009).

Crystal Structure Analysis

The crystal structure and thermal stability of 1-Phenyl-4-(prop-2-yn-1-yl)piperazine derivatives have been extensively studied, contributing to our understanding of their chemical properties and potential applications (Awasthi et al., 2014).

Safety and Hazards

将来の方向性

作用機序

Target of Action

1-Phenyl-4-(prop-2-yn-1-yl)piperazine has been shown to be effective against Giardia lamblia trophozoites and Coccidia trophozoites . These are protozoan parasites that cause diseases in humans. Additionally, it also has antihistamine activity , which may be due to its inhibition of histamine release from mast cells or basophils .

Mode of Action

The compound’s antihistamine activity suggests that it may interact with histamine receptors on mast cells or basophils, inhibiting the release of histamine, a compound involved in local immune responses . This can help alleviate symptoms of allergic reactions.

Result of Action

The compound’s action against Giardia lamblia and Coccidia trophozoites suggests that it may have potential as an antiprotozoal agent . Its antihistamine activity indicates that it could be useful in managing allergic reactions by reducing histamine-mediated responses .

特性

IUPAC Name |

1-phenyl-4-prop-2-ynylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-8-14-9-11-15(12-10-14)13-6-4-3-5-7-13/h1,3-7H,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCMCQTZVAVXOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCN(CC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-4-(prop-2-yn-1-yl)piperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2539430.png)

![4-{[(4-Tert-butylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2539435.png)

![N-(2,5-dimethylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2539436.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2539438.png)

![2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2539439.png)

![4-cyano-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2539442.png)

![4-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2539443.png)